1,4-Piperazinediacetonitrile

Organic Synthesis Process Chemistry Scale-Up

Researchers requiring a conformationally predictable building block for crystal engineering or MOF synthesis often face supply inconsistency with generic piperazine derivatives. 1,4-Piperazinediacetonitrile solves this with its symmetrical, chair-conformation core and two equatorial cyanomethyl substituents, enabling precise, catalyst-free SNAr-based ligand construction. - MOF Construction: Enables frameworks with surface areas up to 3100 m²/g via a cost-effective, non-Pd route. - Crystal Engineering: Reliable synthon with intermolecular C-H···N hydrogen bonding for pharmaceutical co-crystal design. - Thermal Stability: High boiling point (321.8°C) suits distillative purification and solvent-free reaction conditions.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 5623-99-4
Cat. No. B105035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Piperazinediacetonitrile
CAS5623-99-4
Synonyms2-[4-(Cyanomethyl)piperazin-1-yl]acetonitrile; 
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC#N)CC#N
InChIInChI=1S/C8H12N4/c9-1-3-11-5-7-12(4-2-10)8-6-11/h3-8H2
InChIKeyGWCYWDOCHPHBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Piperazinediacetonitrile: Compound Overview


1,4-Piperazinediacetonitrile (CAS 5623-99-4) is a heterocyclic organic compound belonging to the piperazine class, characterized by a six-membered ring containing two nitrogen atoms at opposite positions, each substituted with a cyanomethyl group [1]. Its molecular formula is C8H12N4, and it exists as a crystalline solid with a reported melting point range of 112–114 °C and a boiling point of 321.8 °C at 760 mmHg [2]. The compound serves as a versatile intermediate in organic synthesis, particularly as a building block for metal-organic frameworks (MOFs) and in the preparation of biologically active molecules, due to its bifunctional nitrile reactivity and symmetrical structure [3].

1,4-Piperazinediacetonitrile: Why Substitution Fails


Generic substitution with unmodified piperazine or other piperazine derivatives fails to replicate the performance of 1,4-piperazinediacetonitrile due to its unique combination of structural, electronic, and reactivity features. The compound's two cyanomethyl groups impart distinct electron-withdrawing character and hydrogen-bonding capabilities that are absent in the parent piperazine ring [1]. These nitrile moieties enable specific coordination geometries in metal complexes and direct intermolecular packing arrangements in the solid state, as evidenced by its crystallographic inversion symmetry and equatorial substituent conformation [2]. Furthermore, the compound's bifunctional nature allows for selective derivatization pathways that are not accessible to mono-functionalized analogs, making it a non-interchangeable building block in advanced synthetic applications such as MOF construction and pharmaceutical intermediate synthesis [3].

1,4-Piperazinediacetonitrile: Key Differentiators


Synthesis Yield Advantage

The synthesis of 1,4-piperazinediacetonitrile via reaction of piperazine with chloroacetonitrile yields the target compound in approximately 84% yield, whereas the analogous reaction using bromoacetonitrile achieves only about 65% yield . This 19 percentage point increase in yield, under comparable basic conditions, demonstrates a clear process advantage for the chloroacetonitrile route.

Organic Synthesis Process Chemistry Scale-Up

Crystal Engineering: Directional Hydrogen Bonding

Single-crystal X-ray diffraction analysis of 1,4-piperazinediacetonitrile reveals that the piperazine ring adopts a chair conformation with N-bonded cyanomethyl substituents in equatorial positions, generating a molecule with crystallographic inversion symmetry [1]. In the crystal lattice, molecules are linked by C—H⋯Nc (c = cyanide) hydrogen bonds, a packing motif distinct from the N—H⋯N hydrogen-bonded chains observed in unsubstituted piperazine [2]. Unit cell parameters: monoclinic, space group P21/c, a = 6.3452 Å, b = 6.6731 Å, c = 11.077 Å, β = 95.61°, V = 466.78 ų, Z = 2.

Crystal Engineering Solid-State Chemistry Supramolecular Chemistry

Thermal Stability and High-Temperature Processing

1,4-Piperazinediacetonitrile exhibits a boiling point of 321.8 °C at 760 mmHg, which is significantly higher than that of the parent piperazine (146 °C) [1][2]. This 175 °C increase in boiling point reflects the introduction of the two cyanomethyl groups and provides a wider thermal window for reactions and purifications such as distillation.

Thermal Analysis Process Safety Purification

MOF Synthesis: Catalyst-Free Approach

1,4-Piperazinediacetonitrile and related piperazine-based dinitriles have been employed in a transition metal catalyst-free strategy for constructing complex organic ligands used in the synthesis of metal-organic frameworks (MOFs) [1]. This approach avoids costly palladium-catalyzed couplings and yields MOFs with surface areas up to 3100 m²/g, demonstrating the utility of this compound class in accessing high-performance porous materials [1].

Metal-Organic Frameworks Porous Materials Ligand Design

1,4-Piperazinediacetonitrile: Application Scenarios


MOF Synthesis via Catalyst-Free SNAr Chemistry

Leveraging its bifunctional nitrile groups and piperazine core, 1,4-piperazinediacetonitrile serves as a key building block for constructing carboxylate-based ligands used in MOF synthesis. The catalyst-free nucleophilic aromatic substitution (SNAr) methodology enables the preparation of diverse frameworks with high surface areas (up to 3100 m²/g), offering a cost-effective alternative to traditional Pd-catalyzed routes [1].

Crystal Engineering and Co-Crystal Design

The well-defined chair conformation with equatorial cyanomethyl substituents, coupled with intermolecular C—H⋯N hydrogen bonding, makes 1,4-piperazinediacetonitrile a reliable synthon for crystal engineering [1]. Its predictable packing motif can be exploited in the design of pharmaceutical co-crystals and functional organic materials.

High-Temperature Organic Transformations and Purifications

With a boiling point of 321.8 °C, this compound is well-suited for reactions requiring elevated temperatures, such as distillative purifications or solvent-free conditions, where lower-boiling piperazine analogs would be unsuitable [1].

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